molecular formula C14H15ClN4O3S B2500197 2-(3-(4-chlorophenyl)ureido)-N-(2-methoxyethyl)thiazole-4-carboxamide CAS No. 941988-84-7

2-(3-(4-chlorophenyl)ureido)-N-(2-methoxyethyl)thiazole-4-carboxamide

Cat. No. B2500197
CAS RN: 941988-84-7
M. Wt: 354.81
InChI Key: XCKRIQDUQOBPFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Molecular Structure Analysis

In the list of five-membered heteroaryl ring systems, thiazole is a unique ring that carries nitrogen and sulfur atoms, which makes it a versatile entity in actions and reactions .


Chemical Reactions Analysis

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial and Antitumor Activities : Novel heterocyclic compounds, including thiazole derivatives, have been synthesized and evaluated for their antimicrobial and antitumor activities. These compounds showed high efficiency in vitro screening against various pathogenic bacteria, fungi, and tumor cell lines, suggesting their potential use in developing new therapeutic agents (Khalifa et al., 2015).

  • Antibacterial and Antifungal Agents : Thiazolidinones and azetidinones with a thiazole moiety have been synthesized and tested for antibacterial, antifungal, and antitubercular activities. These studies highlight the role of thiazole compounds in combating various microbial infections, showcasing the relevance of thiazole derivatives in medicinal chemistry (Patel et al., 2006).

  • Molecular Docking and Quantum Chemical Calculations : The molecular structure, spectroscopic data, and biological effects of thiazole derivatives have been studied through DFT calculations and molecular docking. This research illustrates the potential of thiazole compounds in drug design and development, providing a foundation for understanding the interactions at the molecular level (Viji et al., 2020).

  • Anticancer Activity : Thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against various cell lines. This research underscores the importance of thiazole derivatives in the development of new anticancer drugs, highlighting their potential therapeutic applications (Cai et al., 2016).

properties

IUPAC Name

2-[(4-chlorophenyl)carbamoylamino]-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O3S/c1-22-7-6-16-12(20)11-8-23-14(18-11)19-13(21)17-10-4-2-9(15)3-5-10/h2-5,8H,6-7H2,1H3,(H,16,20)(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKRIQDUQOBPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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